molecular formula C11H14FNO2 B8425548 (4-fluorophenyl) N,N-diethylcarbamate

(4-fluorophenyl) N,N-diethylcarbamate

Cat. No.: B8425548
M. Wt: 211.23 g/mol
InChI Key: VPCSJQMOAJWAGL-UHFFFAOYSA-N
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Description

(4-fluorophenyl) N,N-diethylcarbamate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by diethyl and 4-fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl) N,N-diethylcarbamate typically involves the reaction of diethylamine with 4-fluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl) N,N-diethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-fluorophenyl) N,N-diethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-fluorophenyl) N,N-diethylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atom in the 4-position enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-fluorophenyl) N,N-diethylcarbamate is unique due to the presence of both diethyl and 4-fluorophenyl groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances its stability and binding affinity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

(4-fluorophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C11H14FNO2/c1-3-13(4-2)11(14)15-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

VPCSJQMOAJWAGL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)F

Origin of Product

United States

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